molecular formula C13H15BrN2 B13889029 1-(4-bromobutyl)-4-phenyl-1H-imidazole

1-(4-bromobutyl)-4-phenyl-1H-imidazole

Cat. No.: B13889029
M. Wt: 279.18 g/mol
InChI Key: FXTGLUBZLJJQCO-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-phenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobutyl)-4-phenyl-1H-imidazole typically involves the alkylation of 4-phenyl-1H-imidazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-4-phenyl-1H-imidazole is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions, inhibit enzyme activity, and disrupt cellular processes. The bromobutyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobutyl)-4-phenyl-1H-imidazole is unique due to the combination of the imidazole ring and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

1-(4-bromobutyl)-4-phenylimidazole

InChI

InChI=1S/C13H15BrN2/c14-8-4-5-9-16-10-13(15-11-16)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

FXTGLUBZLJJQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCCCBr

Origin of Product

United States

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